![molecular formula C21H20N6O5 B2408893 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-88-1](/img/structure/B2408893.png)

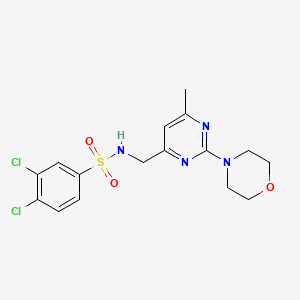

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

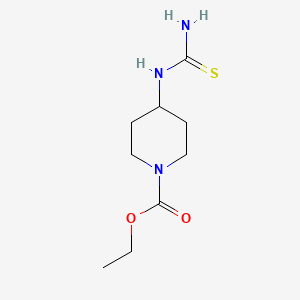

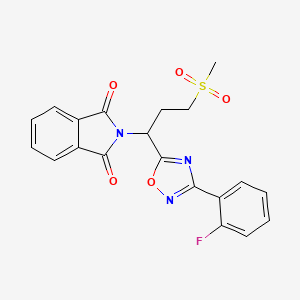

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-ylmethyl group indicates the presence of a methylene bridge connecting a benzodioxole ring . The 3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl group suggests a pyrazole ring fused with a cyclopenta[d]pyrimidine ring .

Scientific Research Applications

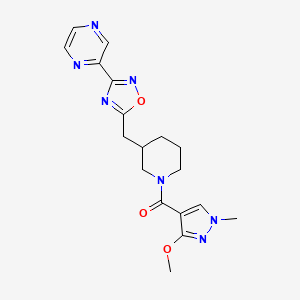

The synthesis and characterization of pyrazole derivatives have been thoroughly explored, revealing their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. For instance, Titi et al. (2020) synthesized and characterized several pyrazole derivatives, examining their crystal structures and theoretical properties to understand the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).

Applications in Antimicrobial and Insecticidal Activities

Further research into pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) evaluated their insecticidal and antibacterial potential, showcasing the versatility of these compounds beyond their antitumor capabilities (Deohate & Palaspagar, 2020). The study highlights the synthesis of these compounds under microwave irradiation, indicating a modern approach to chemical synthesis that may offer benefits in terms of efficiency and environmental impact.

Structural Analysis and Supramolecular Assembly

Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. Their work provided insights into the molecular structures and intermolecular contacts that play crucial roles in the formation of supramolecular architectures (Kumara, Naveen, & Lokanath, 2017). This research is critical for understanding how these compounds interact at a molecular level, which is essential for their potential application in drug design and material science.

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O5/c1-11-7-17(27(26-11)21-23-14-4-2-3-13(14)18(28)25-21)24-20(30)19(29)22-9-12-5-6-15-16(8-12)32-10-31-15/h5-8H,2-4,9-10H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODNJGOHCYXXMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC5=C(CCC5)C(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)